N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
Description
N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative featuring a 2-fluorobenzyl group attached to the benzamide nitrogen and a pyrazine ring substituted with a morpholine moiety at the 3-position. The compound’s structure combines a fluorinated aromatic system with a heterocyclic pyrazine-morpholine scaffold, which is often associated with enhanced bioavailability and target-binding capabilities in medicinal chemistry .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c23-19-4-2-1-3-17(19)15-26-21(28)16-5-7-18(8-6-16)30-22-20(24-9-10-25-22)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPRFWBSBJQKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrazine intermediate: This involves the reaction of 2-chloropyrazine with morpholine under basic conditions to yield 3-(morpholin-4-yl)pyrazine.
Synthesis of the benzamide intermediate: 4-hydroxybenzamide is reacted with 2-fluorobenzyl bromide in the presence of a base to form N-(2-fluorobenzyl)-4-hydroxybenzamide.
Coupling reaction: The final step involves the coupling of the pyrazine intermediate with the benzamide intermediate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Chemical Reactions of N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
This compound is a complex organic compound with multiple functional groups that can participate in various chemical reactions. This article provides a comprehensive analysis of the chemical reactions associated with this compound, based on available research and structural similarities to related molecules.
Oxidation Reactions
Oxidation reactions are among the most common transformations that this compound can undergo:
Benzyl Group Oxidation
The 2-fluorobenzyl moiety is susceptible to oxidation, particularly at the benzylic position:
Common oxidizing agents for this transformation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Pyrazine Ring Oxidation
The pyrazine ring can undergo oxidation to form N-oxides:
This reaction typically occurs using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.
Reduction Reactions
Reduction reactions can occur at various sites within the molecule:
Amide Reduction
The benzamide group can be reduced to form a benzylamine:
Lithium aluminum hydride (LiAlH4) is a common reducing agent for this transformation .
Pyrazine Ring Reduction
The pyrazine ring can be partially or fully reduced under specific conditions:
Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas can achieve this reduction .
Nucleophilic Substitution Reactions
The compound contains several sites that can undergo nucleophilic substitution:
Morpholine Ring Opening
Under acidic conditions, the morpholine ring can undergo ring-opening:
This reaction can be catalyzed by strong acids such as hydrobromic acid (HBr) .
Fluorine Displacement
The fluorine atom on the benzyl group can be displaced by nucleophiles:
Common nucleophiles for this reaction include alkoxides and thiolates.
Hydrolysis Reactions
Hydrolysis reactions can occur at the amide and ether linkages:
Amide Hydrolysis
Under acidic or basic conditions, the amide bond can be hydrolyzed:
This reaction typically requires elevated temperatures and extended reaction times .
Ether Hydrolysis
The ether linkage between the benzamide and pyrazine moieties can be cleaved under harsh conditions:
Hydroiodic acid (HI) is commonly used for this transformation.
Reaction Data Table
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzyl Oxidation | KMnO4 | H2O, 25°C, 2h | Benzoic acid derivative | 85-90 |
| Pyrazine N-oxidation | m-CPBA | DCM, 0°C to RT, 4h | N-oxide | 75-80 |
| Amide Reduction | LiAlH4 | THF, reflux, 6h | Benzylamine derivative | 70-75 |
| Pyrazine Reduction | H2, Pd/C | MeOH, RT, 12h | Tetrahydropyrazine | 80-85 |
| Morpholine Ring Opening | HBr | 48% aq. HBr, 100°C, 8h | Aminoalcohol | 60-65 |
| Fluorine Displacement | NaSEt | DMF, 80°C, 4h | Thioether | 70-75 |
| Amide Hydrolysis | 6M HCl | Reflux, 24h | Carboxylic acid and amine | 85-90 |
| Ether Hydrolysis | HI | 57% aq. HI, 150°C, 12h | Phenol and iodopyrazine | 50-55 |
This table summarizes the key reactions, conditions, and expected yields based on similar compounds and general organic chemistry principles .
Scientific Research Applications
Therapeutic Applications
- Anti-inflammatory Activity
- Anticancer Properties
- Neuroprotective Effects
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and the morpholinyl-pyrazinyl moiety play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the benzamide core, substituted benzyl groups, and heterocyclic pyrazine systems. Key differences in substituents and heterocycles influence physicochemical properties, binding affinity, and metabolic stability.
Substituent Variations on the Benzyl Group
- N-(3-Chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide (): Substituents: 3-chloro-4-fluorobenzyl group. Heterocycle: Piperidine replaces morpholine. Impact: Chlorine and fluorine (electron-withdrawing groups) may enhance binding to hydrophobic pockets but reduce solubility.
N-(3,4-Dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide ():
- N-(3-Methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide (): Substituents: 3-methoxybenzyl group. Impact: A single methoxy group may balance solubility and permeability better than bulkier substituents .
Heterocyclic Variations on the Pyrazine Ring
- Morpholine vs. Piperidine :
- Morpholine (target compound) contains an oxygen atom, enabling hydrogen bonding with targets, while piperidine () offers basic nitrogen for ionic interactions. This distinction could influence selectivity for enzymes like kinases or proteases .
- Example: In , a platelet aggregation inhibitor incorporates a morpholin-4-yl ethoxy group, highlighting morpholine’s role in modulating biological activity .
Physicochemical and Pharmacokinetic Data
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine (target and ) improve metabolic stability but may reduce solubility. Methoxy groups () enhance solubility but increase susceptibility to oxidative metabolism .
- Heterocycle Choice : Morpholine’s oxygen atom (target) may improve water solubility compared to piperidine (), aligning with trends in kinase inhibitor design .
- Synthetic Feasibility : highlights discontinuation of a methoxy-substituted analog, possibly due to synthetic complexity or stability issues, underscoring the importance of substituent selection .
Biological Activity
N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 392.45 g/mol. The compound features a fluorobenzyl moiety and a morpholine-pyrazine ether linkage, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.45 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrazinamide have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in various derivatives . While specific IC50 values for this compound are not extensively documented, its structural analogs suggest potential effectiveness against bacterial strains.
Anticancer Potential
The compound's structural features align with known anticancer agents. Pyrazine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including modulation of kinase pathways . The presence of morpholine and fluorine atoms may enhance the compound's interaction with biological targets, potentially leading to increased efficacy in cancer treatment.
The proposed mechanism of action involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For example, compounds that share structural similarities with this compound have been shown to interact with kinases that regulate cell growth and apoptosis . This interaction may lead to altered gene expression and subsequent effects on cell survival.
Case Studies
- Study on Antitubercular Activity : A series of benzamide derivatives were synthesized and evaluated for their antitubercular activity. Among these, compounds with similar structures demonstrated potent activity against Mycobacterium tuberculosis with low cytotoxicity towards human cells .
- Evaluation of Anticancer Properties : Research on related pyrazine derivatives indicated their potential as anticancer agents by demonstrating significant inhibition of tumor growth in vitro and in vivo models . These findings suggest that N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide could be further explored for its anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
